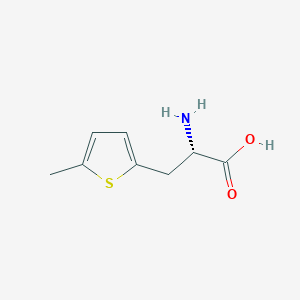
N1,N1-Dimethylethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Dimethylethane-1,2-diamine hydrochloride: is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a distinctive amine-like odor. The chemical formula for this compound is C4H12N2·HCl. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Dimethylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary amines.
Scientific Research Applications
N1,N1-Dimethylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1,N1-Dimethylethane-1,2-diamine hydrochloride exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylethylenediamine: Similar in structure but with ethyl groups instead of methyl groups.
N,N-dimethylaminopropylamine: Contains an additional carbon in the chain.
1,1-dimethylethylenediamine: Has a different substitution pattern on the nitrogen atoms.
Uniqueness
N1,N1-Dimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which allows it to form stable complexes with metal ions. This property makes it particularly useful in catalytic applications and in the synthesis of pharmaceuticals and other industrial chemicals.
Properties
Molecular Formula |
C4H13ClN2 |
|---|---|
Molecular Weight |
124.61 g/mol |
IUPAC Name |
N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |
InChI Key |
GFMUAWWLXMJVRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B8524998.png)

![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)







![2-Chloro-2'-fluoro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8525083.png)


